molecular formula C15H23NO6 B14292895 3-Oxazolidinecarboxylic acid, 4-((2,5-dihydro-5-oxo-2-furanyl)hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R-(4R*(R*(S*))))- CAS No. 127997-06-2

3-Oxazolidinecarboxylic acid, 4-((2,5-dihydro-5-oxo-2-furanyl)hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R-(4R*(R*(S*))))-

Cat. No.: B14292895
CAS No.: 127997-06-2
M. Wt: 313.35 g/mol
InChI Key: XLXUOUVMYCUWGG-JFGNBEQYSA-N
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Description

3-Oxazolidinecarboxylic acid, 4-((2,5-dihydro-5-oxo-2-furanyl)hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R-(4R*(R*(S*))))- is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an oxazolidine ring, a furanone moiety, and a tert-butyl ester group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

  • Formation of the oxazolidine ring through cyclization reactions.
  • Introduction of the furanone moiety via aldol condensation or similar reactions.
  • Esterification to form the tert-butyl ester group.

Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, or developing new synthetic methodologies.

Biology

In biological research, it may serve as a probe for studying enzyme activities, metabolic pathways, or cellular processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, it may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activities, modulation of signaling pathways, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidine derivatives, furanone-containing molecules, and tert-butyl esters.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.

Conclusion

3-Oxazolidinecarboxylic acid, 4-((2,5-dihydro-5-oxo-2-furanyl)hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R-(4R*(R*(S*))))- is a multifaceted compound with potential applications across various scientific disciplines. Further research and exploration of its properties and applications could lead to significant advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

127997-06-2

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

tert-butyl (4R)-4-[(R)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-9(8-20-15(16,4)5)12(18)10-6-7-11(17)21-10/h6-7,9-10,12,18H,8H2,1-5H3/t9-,10+,12-/m1/s1

InChI Key

XLXUOUVMYCUWGG-JFGNBEQYSA-N

Isomeric SMILES

CC1(N([C@H](CO1)[C@H]([C@@H]2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C(C2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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